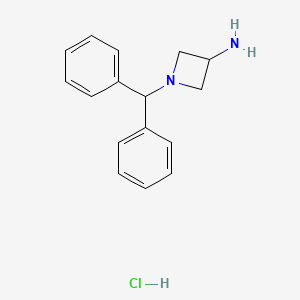

1-Benzhydrylazetidin-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

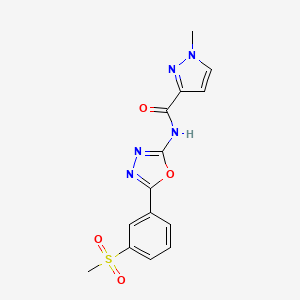

1-Benzhydrylazetidin-3-amine hydrochloride is an organic compound that belongs to the class of azetidine derivatives. It has a molecular formula of C16H19ClN2 and an average mass of 274.789 Da .

Synthesis Analysis

The synthesis of 3-amino-1-benzhydrylazetidine involves a two-step process. The commercially available benzhydrylazetidin-3-ol is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. Upon quenching with water, the mesylate intermediate is isolated by filtration. The wet filter cake is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C .Molecular Structure Analysis

The molecular structure of 1-Benzhydrylazetidin-3-amine hydrochloride consists of 19 heavy atoms, 12 of which are aromatic heavy atoms. The fraction of Csp3 is 0.25, and it has 3 rotatable bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Benzhydrylazetidin-3-amine hydrochloride include aminolysis and mesylation .Physical And Chemical Properties Analysis

1-Benzhydrylazetidin-3-amine hydrochloride is a hydrochloride salt that is highly soluble in water and other polar solvents. It has a melting point of 191-194 °C and a boiling point of 496.6 °C at 760 mmHg. This compound is stable under normal conditions and is not reactive with common reagents.Aplicaciones Científicas De Investigación

Antiviral Activity

1-Benzhydrylazetidin-3-amine hydrochloride exhibits promising antiviral properties. Researchers have explored its efficacy against various viruses, including influenza, herpes simplex, and human immunodeficiency virus (HIV). The compound interferes with viral replication and entry mechanisms, making it a potential candidate for antiviral drug development .

Anticancer Potential

Studies suggest that 1-Benzhydrylazetidin-3-amine hydrochloride may inhibit cancer cell growth. It interacts with specific cellular pathways, leading to apoptosis (programmed cell death) in cancer cells. Researchers are investigating its use in combination therapies or as an adjuvant to existing chemotherapeutic agents .

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in preclinical models. It modulates neurotransmitter release, enhances neuronal survival, and reduces oxidative stress. Researchers are exploring its potential in treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Activity

1-Benzhydrylazetidin-3-amine hydrochloride exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. It may find applications in managing chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .

Analgesic Properties

Early studies indicate that the compound possesses mild analgesic properties. It interacts with opioid receptors, providing pain relief without the addictive potential of traditional opioids. Researchers are investigating its use in managing chronic pain .

Antibacterial Applications

1-Benzhydrylazetidin-3-amine hydrochloride shows activity against certain bacterial strains. It disrupts bacterial cell membranes and inhibits growth. Researchers are exploring its potential as an alternative to existing antibiotics, especially in cases of drug-resistant bacteria .

Psychiatric Disorders

Preliminary research suggests that the compound may modulate neurotransmitter systems related to mood and anxiety. It could be relevant in the treatment of depression, anxiety disorders, and other psychiatric conditions .

Drug Delivery Systems

Due to its unique structure, 1-Benzhydrylazetidin-3-amine hydrochloride is being investigated as a carrier molecule in drug delivery systems. Its hydrophobic core and stability make it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability .

Safety And Hazards

Propiedades

IUPAC Name |

1-benzhydrylazetidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEKOBTVZHDIFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420894 |

Source

|

| Record name | 1-benzhydrylazetidin-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydrylazetidin-3-amine hydrochloride | |

CAS RN |

102065-90-7, 1189735-08-7 |

Source

|

| Record name | 3-Azetidinamine, 1-(diphenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102065-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzhydrylazetidin-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519846.png)

![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/no-structure.png)

![2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2519850.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2519859.png)

![2-[(E)-2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B2519860.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)